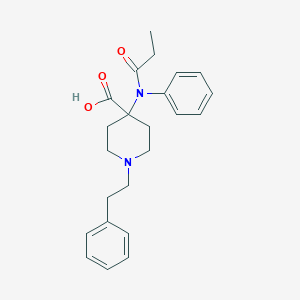
1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid
Übersicht
Beschreibung
1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid, also known as carfentanil, is a potent synthetic opioid analgesic belonging to the fentanyl class. Originally developed for veterinary use, it has garnered attention due to its high potency and associated risks of overdose and misuse. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of carfentanil can be described as follows:
- IUPAC Name : Methyl 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate
- Molecular Formula : C₂₁H₂₃N₃O₃
- Molecular Weight : 349.43 g/mol
Carfentanil acts primarily as an agonist at the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects. Its binding affinity for MOR is significantly higher than that of morphine, contributing to its potent analgesic properties. The compound's efficacy is attributed to its ability to activate the receptor, leading to increased pain relief but also a higher risk of respiratory depression.
Biological Activity
The biological activity of carfentanil has been assessed through various studies that evaluate its analgesic potency, toxicity, and receptor interactions. Key findings include:
- Analgesic Potency : Carfentanil exhibits a potent analgesic effect, with studies indicating that it is approximately 100 times more potent than fentanyl and 10,000 times more potent than morphine in animal models .
- Toxicity : Due to its high potency, carfentanil has a narrow therapeutic index. Animal studies have shown that even small doses can lead to significant respiratory depression and death if not carefully monitored .
Case Studies
- Veterinary Use : Carfentanil is primarily used in veterinary medicine for immobilizing large animals. Case reports highlight instances where improper dosing led to fatalities in both animals and humans accidentally exposed to the drug .
- Human Exposure : Reports of human exposure often involve accidental overdoses or misuse in illicit contexts. Emergency departments have documented cases where individuals presented with severe respiratory depression after exposure to carfentanil-laced substances .
Comparative Analysis
The following table summarizes the comparative potency and effects of carfentanil against other opioids:
| Compound | Potency (relative to morphine) | Primary Use | Risk Level |
|---|---|---|---|
| Carfentanil | ~10,000 times | Veterinary medicine | Very High |
| Fentanyl | ~100 times | Pain management | High |
| Morphine | 1 | Pain management | Moderate |
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-2-21(26)25(20-11-7-4-8-12-20)23(22(27)28)14-17-24(18-15-23)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCWIVZSDHKRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462503 | |
| Record name | AGN-PC-006UZM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186022-53-7 | |
| Record name | AGN-PC-006UZM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















